molecular formula C32H32O9 B1147519 Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside CAS No. 128503-37-7

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside

Cat. No.: B1147519
CAS No.: 128503-37-7
M. Wt: 560.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside is a chemical compound. It is a heterocyclic organic compound . It is useful in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C32H32O9 . The molar mass is 560.59 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a melting point, boiling point, and density, but these specific values are not provided in the search results .

Properties

IUPAC Name

[(2R,3R,4S,5S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O9/c1-2-3-13-20-37-32-28(41-31(36)24-18-11-6-12-19-24)27(40-30(35)23-16-9-5-10-17-23)26(25(21-33)38-32)39-29(34)22-14-7-4-8-15-22/h2,4-12,14-19,25-28,32-33H,1,3,13,20-21H2/t25-,26-,27+,28+,32?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVFVLYUFCEBW-MOEMRULNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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